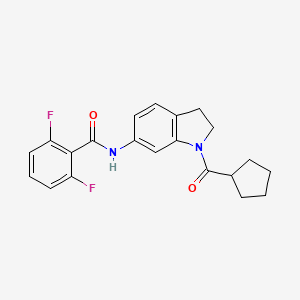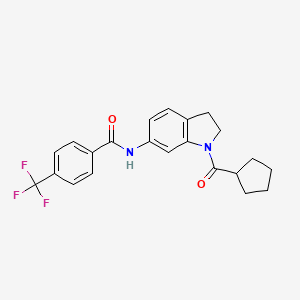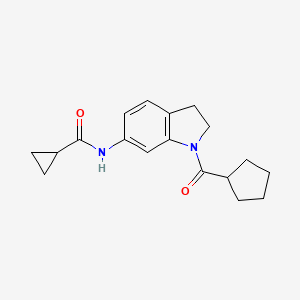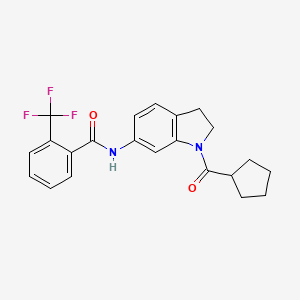
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide, commonly referred to as CID-71905, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CID-71905 is a member of the family of indoles, which are aromatic heterocyclic compounds that are known for their ability to act as ligands, or molecules that bind to other molecules. CID-71905 has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
科学的研究の応用
CID-71905 has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. CID-71905 has been used to study the effects of various drugs on the body, as well as the effects of various hormones on the body. Additionally, it has been used to study the effects of various environmental toxins on the body.
作用機序
The exact mechanism of action of CID-71905 is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to a wide range of effects, such as the activation of certain enzymes or the inhibition of certain pathways.
Biochemical and Physiological Effects
CID-71905 has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects, as well as the ability to modulate the immune system. Additionally, it has been found to have neuroprotective effects, meaning it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
CID-71905 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it cost-effective and accessible. Additionally, it has a wide range of biochemical and physiological effects, making it a versatile compound for use in experiments. However, there are also some limitations to using CID-71905 in experiments. It is not water soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, it is not very stable, meaning it can degrade over time.
将来の方向性
There are several potential future directions for the use of CID-71905 in scientific research. One potential direction is the study of its neuroprotective effects in the context of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be done on its anti-inflammatory and antioxidant effects, as well as its potential applications in cancer research. Additionally, further research could be done on its ability to modulate the immune system, as well as its potential applications in the treatment of autoimmune diseases. Finally, further research could be done on its pharmacokinetics, as well as its potential applications in drug delivery systems.
合成法
CID-71905 can be synthesized using a variety of different methods. One of the most commonly used methods is a palladium-catalyzed cross-coupling reaction. This method involves the use of a palladium catalyst, an organic amine, and an aryl halide. The amine and aryl halide react to form the desired product in the presence of the palladium catalyst. Other methods for synthesizing CID-71905 include condensation reactions and the use of a Grignard reagent.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-5-4-6-17(13-16)14-22(26)24-20-10-9-18-11-12-25(21(18)15-20)23(27)19-7-2-3-8-19/h4-6,9-10,13,15,19H,2-3,7-8,11-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFVRQDXSGPXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)








